molecular formula C20H24N4O3S B11239741 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11239741
M. Wt: 400.5 g/mol
InChI Key: WYPRLZFCPXJFHT-UHFFFAOYSA-N
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Description

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a benzodioxepin ring, a triazole ring, and a pyrrolidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the benzodioxepin and triazole intermediates. The cyclopropyl group is introduced through cyclopropanation reactions, while the pyrrolidine moiety is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzodioxepin ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE include other triazole-containing compounds and benzodioxepin derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific structural features and functional groups. The uniqueness of this compound lies in its combination of a cyclopropyl group, a benzodioxepin ring, a triazole ring, and a pyrrolidine moiety, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H24N4O3S/c25-18(23-8-1-2-9-23)13-28-20-22-21-19(24(20)15-5-6-15)14-4-7-16-17(12-14)27-11-3-10-26-16/h4,7,12,15H,1-3,5-6,8-11,13H2

InChI Key

WYPRLZFCPXJFHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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